molecular formula C12H12N2 B1266168 4-tert-Butylphthalonitrile CAS No. 32703-80-3

4-tert-Butylphthalonitrile

Cat. No. B1266168
Key on ui cas rn: 32703-80-3
M. Wt: 184.24 g/mol
InChI Key: LOTMIRVNJTVTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04916470

Procedure details

4-t-butylphthalonitrile was prepared by fitting a 500 milliliter three-necked flask with a nitrogen inlet, a 100 milliliter pressure equalizing funnel, and a stopper, placing the flask in an ice bath, and charging the flask with 60 grams (0.2713 mole) of 4-t-butylphthalamide and 400 milliliters of pyridine. The resulting mixture was kept under a constant flow of nitrogen. Phosphorus oxychloride (49.7 milliliters, 0.5426 mole) was placed in the dropping funnel and added slowly to the pyridine solution to keep the temperature at about 4° C. The reaction was magnetically stirred for 4 hours and the mixture was then poured into a beaker containing 200 milliliters of crushed ice. Water was added until the total volume was 1,600 milliliters and a light brown solid was produced. The solid was removed by suction filtration, resulting in 31.24 grams (0.1696 mole) of 4-t-butylphthalonitrile, which exhibited a melting point of 58° to 59° C. The identity of the 4-t-butylphthalonitrile product was confirmed by IR spectrum.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
49.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([C:14]([NH2:16])=O)[C:8](=[CH:12][CH:13]=1)[C:9]([NH2:11])=O)([CH3:4])([CH3:3])[CH3:2].N1C=CC=CC=1.P(Cl)(Cl)(Cl)=O>O>[C:1]([C:5]1[CH:6]=[C:7]([C:14]#[N:16])[C:8](=[CH:12][CH:13]=1)[C:9]#[N:11])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(C(=O)N)=CC1)C(=O)N
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
49.7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
ice
Quantity
200 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was magnetically stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-t-butylphthalonitrile was prepared
CUSTOM
Type
CUSTOM
Details
at about 4° C
ADDITION
Type
ADDITION
Details
the mixture was then poured into a beaker
CUSTOM
Type
CUSTOM
Details
a light brown solid was produced
CUSTOM
Type
CUSTOM
Details
The solid was removed by suction filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(C#N)=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1696 mol
AMOUNT: MASS 31.24 g
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.